![molecular formula C13H8N4 B2578032 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1421262-04-5](/img/structure/B2578032.png)
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile
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Overview
Description
“2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile” is a chemical compound with the CAS Number: 2208-59-5 and a molecular weight of 195.22 . It is a solid substance that is stored in dry conditions at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C12H9N3 . The molecule consists of a benzimidazole ring attached to a pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 195.22 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Properties and Applications
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile, a compound with a complex structure that incorporates elements of benzimidazole and pyridine, showcases a fascinating blend of chemical properties and potential applications in scientific research. The chemistry and properties of related compounds, specifically those containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), have been extensively reviewed, highlighting their versatility in forming complex compounds with a variety of protonated and/or deprotonated forms. These compounds exhibit notable spectroscopic properties, structural diversity, magnetic properties, and significant biological and electrochemical activity, laying the groundwork for potential scientific applications across various fields, including material science, biology, and pharmacology (Boča, Jameson, & Linert, 2011).
Catalysis and Organic Synthesis
The review on the heterocyclic N-oxide molecules, including derivatives of pyridine and benzimidazole, underscores their critical role in organic synthesis, catalysis, and medicinal applications. These compounds are pivotal as synthetic intermediates, showcasing remarkable functionalities in the formation of metal complexes, catalyst design, asymmetric catalysis, synthesis, and showcasing potent activities such as anticancer, antibacterial, and anti-inflammatory effects. This underscores the potential of this compound derivatives in advancing research in organic synthesis and drug development, providing a rich avenue for the exploration of novel therapeutic agents (Li et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2-pyridin-4-yl-3H-benzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-9-1-2-11-12(7-9)17-13(16-11)10-3-5-15-6-4-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSAFCCYZKPWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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